Validated Dual 5-HT6/D3 Receptor Antagonism: Quantified Potency Advantage over Related Scaffolds
When incorporated into a 1H-pyrrolo[3,2-c]quinoline core to form compound 19, the (S)-1-isobutylpyrrolidin-3-amine moiety confers a balanced and potent dual antagonism at serotonin 5-HT6 (Ki = 27 nM) and dopamine D3 (Ki = 7 nM) receptors [1]. This dual profile is distinct from the parent compound CPPQ, a neutral 5-HT6R antagonist, which lacked significant D3R activity before N-alkylation with the (S)-1-isobutylpyrrolidin-3-amine group [2]. The resulting dual antagonist demonstrated neuroprotective effects against astrocyte damage, a feature absent in the well-characterized 5-HT6R antagonist intepirdine [3].
| Evidence Dimension | Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | 5-HT6: Ki = 27 nM; D3: Ki = 7 nM (for compound 19 containing the (S)-1-isobutylpyrrolidin-3-amine fragment) |
| Comparator Or Baseline | CPPQ (parent 5-HT6 antagonist): D3 Ki not reported (inactive); Intepirdine (5-HT6 antagonist): Ki = 26 nM (5-HT6), no D3 activity |
| Quantified Difference | Target compound 19 shows 3.9-fold higher affinity for D3 than 5-HT6; Comparators lack this balanced dual profile. |
| Conditions | Radioligand binding assays using human recombinant receptors expressed in HEK293 cells. |
Why This Matters
This data directly demonstrates that the (S)-1-isobutylpyrrolidin-3-amine fragment is not merely a passive linker but an essential pharmacophoric element enabling a unique dual receptor antagonism profile with neuroprotective potential, a property not found in simpler pyrrolidine analogs.
- [1] Grychowska, K., et al. (2019). Dual 5-HT6 and D3 Receptor Antagonists in a Group of 1H-Pyrrolo[3,2-c]quinolines with Neuroprotective and Procognitive Activity. ACS Chemical Neuroscience, 10(7), 3183–3196. doi:10.1021/acschemneuro.8b00618 View Source
- [2] Grychowska, K., et al. (2019). Dual 5-HT6 and D3 Receptor Antagonists in a Group of 1H-Pyrrolo[3,2-c]quinolines with Neuroprotective and Procognitive Activity. ACS Chemical Neuroscience, 10(7), 3183–3196. doi:10.1021/acschemneuro.8b00618 View Source
- [3] Grychowska, K., et al. (2019). Dual 5-HT6 and D3 Receptor Antagonists in a Group of 1H-Pyrrolo[3,2-c]quinolines with Neuroprotective and Procognitive Activity. ACS Chemical Neuroscience, 10(7), 3183–3196. doi:10.1021/acschemneuro.8b00618 View Source
